molecular formula C10H13Li4N6O12P3 B1662660 AMP pnp CAS No. 72957-42-7

AMP pnp

Cat. No. B1662660
CAS RN: 72957-42-7
M. Wt: 530 g/mol
InChI Key: FDBDJIGGLGUOPP-KWIZKVQNSA-J
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Description

AMP-PNP (Adenylyl-imidodiphosphate) is a non-hydrolysable analogue of ATP . It inhibits fast axonal transport and facilitates the interaction between membranous organelles and microtubules . It is also used as a competitive inhibitor of most ATP-dependent systems .


Synthesis Analysis

The synthesis of AMP-PNP involves complex biochemical processes. It has been used in the preparation of nucleotide solutions, two-motor fluorescence assay, preparation of flow-cells with kinesin, and cascade binding assays . It is a good substrate for enzymes hydrolyzing between the α- and β-phosphorus atom, yet is resistant to enzymes cleaving between the β- and γ-phosphorus atom .


Molecular Structure Analysis

The molecular structure of AMP-PNP has been studied using various techniques such as crystallography . These studies have revealed details of conformational changes that provide insights into the mechanism of action of AMP-PNP.


Chemical Reactions Analysis

AMP-PNP participates in various chemical reactions. For instance, it has been shown to affect the dynamical properties of monomer and polymerized actin . It also plays a role in the ATPase activity of certain proteins .


Physical And Chemical Properties Analysis

AMP-PNP has unique physical and chemical properties. It is known to affect the internal rigidity of actin systems, showing longer rotational correlation time and increased thermal transition temperature .

Scientific Research Applications

Scientific Research Applications of AMP-PNP

  • Transcriptional Regulation and RNA Polymerase II

    • AMP-PNP (5'-adenylyl imidodiphosphate) has been identified as a significant inhibitor in the transcription of specific genes by RNA polymerase II in whole cell extracts. This inhibition applies to promoters initiating transcripts with different nucleotides (A, G, or U) and indicates that AMP-PNP acts primarily at the transcription initiation level. However, AMP-PNP can be used for elongation by RNA polymerase II in specific conditions, indicating its role in transcription regulation (Bunick, Zandomeni, Ackerman, & Weinmann, 1982).
  • Mitochondrial ATPase Activity

    • AMP-PNP acts as a potent competitive inhibitor of mitochondrial ATPase activity, affecting both the soluble oligomycin-insensitive ATPase and the bound oligomycin-sensitive ATPase. It significantly impacts mitochondrial ATP-dependent reactions, showcasing its potential as a tool to study mitochondrial function and ATPase activities (Melnick, de Sousa, Magiure, & Packer, 1975).
  • Study of Molecular Motors and Chromosome Movements

    • AMP-PNP has been utilized to compare the relative sensitivities of motors for mitotic chromosome movements and saltatory motion. By microinjecting AMP-PNP into cells, it was possible to analyze its effect on spindle elongation, saltatory motion, and chromosome movement, providing insights into the mechanisms of these cellular processes (Lee, 1989).
  • Intracellular Vesicle Transport and Axoplasm Research

    • Research using axoplasm from the squid giant axon has shown that AMP-PNP can inhibit vesicle transport and facilitate the attachment of transported vesicles to microtubules. This suggests a unique role of AMP-PNP in stabilizing the motility complex in intracellular transport mechanisms (Lasek & Brady, 1985).
  • Role in mRNA Synthesis and Processing by Vaccinia Virus

    • The use of AMP-PNP in studies on Vaccinia virus has demonstrated its ability to inhibit the initiation of transcription while allowing the elongation of RNA initiated in its presence. This specific inhibitory effect of AMP-PNP on the Vaccinia virus transcription
    process provides valuable insights into the molecular mechanisms of RNA synthesis and processing in this context .
  • Exploration of ATP Binding and Hydrolysis in Kinases

    • Studies using AMP-PNP with the MAP kinase ERK2 revealed how it affects hydrogen/deuterium exchange, indicating conformational changes upon kinase activation. This suggests the involvement of AMP-PNP in revealing the dynamics of nucleotide binding and the role of ATP hydrolysis in kinase function (Lee, Hoofnagle, Resing, & Ahn, 2005).
  • Investigation of DNA Gyrase ATPase Domain in Mycobacterium tuberculosis

    • Research on the DNA gyrase ATPase domain from Mycobacterium tuberculosis, in the presence of AMP-PNP, has provided insights into the mechanism of ATP hydrolysis and DNA strand passage. This is particularly significant for understanding the function of type II topoisomerases and their role in DNA topology regulation (Agrawal, Roué, Spitzfaden, Petrella, Aubry, Hann, Bax, & Mayer, 2013).

Future Directions

The future directions of AMP-PNP research could involve further exploration of its roles in various biological processes and its potential applications in drug development . Its role as a non-hydrolysable ATP analogue makes it a valuable tool for studying ATP-dependent systems .

properties

IUPAC Name

tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N6O12P3.4Li/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21;;;;/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBDJIGGLGUOPP-KWIZKVQNSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Li4N6O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AMP pnp

CAS RN

72957-42-7
Record name 5'-Adenylic acid, monoanhydride with imidodiphosphoric acid, tetralithium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072957427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Adenylic acid, monoanhydride with imidodiphosphoric acid, tetralithium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.094
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,700
Citations
VM Korkhov, SA Mireku, KP Locher - Nature, 2012 - nature.com
… -γ-imidoadenosine 5′-phosphate (AMP-PNP)-bound intermediate state. Although the ABC … bound B 12 in the presence of AMP-PNP. In combination with engineered disulphide …
Number of citations: 191 www.nature.com
RJ Lasek, ST Brady - Nature, 1985 - nature.com
… AMP-PNP acts by binding specifically to the ATP … for AMP-PNP than for ATP, and AMP-PNP is less effective than ATP at dissociating the rigor complexes"". We have used AMP-PNP to …
Number of citations: 216 www.nature.com
RJP Dawson, KP Locher - FEBS letters, 2007 - Elsevier
… AMP-PNP, where the β,γ -imido group prevents hydrolysis, to Sav1866 crystals. AMP-PNP … a harvest solutions containing 1.3 mM AMP-PNP for 10 days. ADP was indeed displaced by …
Number of citations: 514 www.sciencedirect.com
J Yang, P Cron, VM Good, V Thompson… - Nature structural …, 2002 - nature.com
… Glu 200 of the αC helix forms a hydrogen bond with Lys 181, positioning this residue to contact the β-phosphate of AMP-PNP. In the inactive PKB structure monophosphorylated on Thr …
Number of citations: 628 www.nature.com
VM Korkhov, SA Mireku, DB Veprintsev… - Nature Structural & …, 2014 - nature.com
… Here we present the structure of the last missing state in the form of AMP-PNP–bound BtuCD, trapped by a disulfide cross-link. Our structural and biochemical data allow a consistent …
Number of citations: 83 www.nature.com
R Subramanian, J Gelles - The Journal of general physiology, 2007 - rupress.org
… by AMP-PNP binding… AMP-PNP, strongly suggests that the enzyme has AMP-PNP bound throughout the duration of the short run. Continuous occupancy of one active site by AMP-PNP …
Number of citations: 50 rupress.org
X Tang, S Chang, Q Luo, Z Zhang, W Qiao, C Xu… - Nature …, 2019 - nature.com
… ), trapped in either the LPS- or AMP-PNP-bound state. The structures reveal conformational … bound AMP-PNP and elucidate allosteric communications between the domains. AMP-PNP …
Number of citations: 64 www.nature.com
KM Trybus, EW Taylor - Biochemistry, 1982 - ACS Publications
… amplitudes of the fluorescence transitions are different for ADP and AMP-PNP and in turn … tryptophan fluorescence when ADP or AMP-PNP binds to SF-1, consistent with the mechanism …
Number of citations: 120 pubs.acs.org
A Dehner, J Furrer, K Richter, I Schuster… - …, 2003 - Wiley Online Library
… the structural implications of the binding of AMP-PNP (adenylyl-imidodiphosphate—a non-… For AMP-PNP and ADP, additional shift perturbations of residues outside the binding pocket …
GM Lee - Journal of Cell Science, 1989 - journals.biologists.com
… are stabilized rather than broken down by AMP-PNP. In conclusion, spindle … AMP-PNP and 40 times more sensitive than chromosome movement. When these sensitivities to AMP-PNP …
Number of citations: 27 journals.biologists.com

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